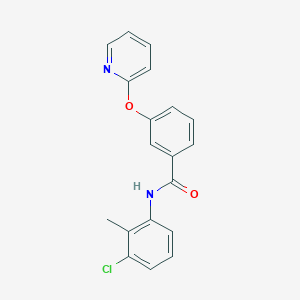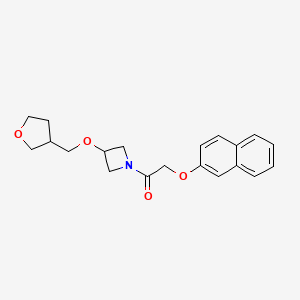
2-(Naphthalen-2-yloxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Naphthalen-2-yloxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.407. The purity is usually 95%.
The exact mass of the compound 2-(Naphthalen-2-yloxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Naphthalen-2-yloxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Naphthalen-2-yloxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photolysis and Nitration Reactions
The study on the photolysis of naphthalene derivatives, including reactions with tetranitromethane in dichloromethane, highlights the formation of nitro compounds and the mechanisms involved in photochemical and thermal nitration reactions. These insights are crucial for understanding the reactivity of naphthalene derivatives in the presence of nitro compounds under light irradiation (Eberson & Radner, 1991).
Facile Preparation of 1,2-Diols from Chalcones
Research on the structural characterization of naphthalene derivatives through NMR spectroscopy and X-ray crystallography provides foundational knowledge on the facile preparation of 1,2-diols from chalcones. This work establishes a methodological basis for synthesizing complex organic compounds from simpler precursors (Obregón-Mendoza et al., 2015).
Photo-Claisen-Type Rearrangement Efficiency
A study focusing on the improved efficiency and selectivity of photo-Claisen-type rearrangement reactions of aryl naphthylmethyl ethers in a microreactor/flow system demonstrates the potential of microreactor technology in enhancing the outcomes of photochemical reactions. The findings are significant for applications requiring precise control over reaction conditions and product selectivity (Maeda et al., 2012).
Azetidin-2-Ones Structural Study
Research into the structures of antimitotic compounds based on the azetidin-2-one core, with various naphthalene substitutions, offers insights into the design of potential therapeutic agents. The detailed examination of substituent effects on the lactam core provides valuable information for the development of novel antimitotic agents (Twamley et al., 2020).
Palladium-Catalyzed Asymmetric Alkenylation
A study on the palladium-catalyzed asymmetric alkenylation of cyclic olefins, including dihydrofuran derivatives, reveals a method for producing optically active compounds with high enantioselectivity. This research contributes to the field of asymmetric synthesis, offering a pathway to create enantiomerically pure substances for various applications (Ozawa et al., 1993).
Eigenschaften
IUPAC Name |
2-naphthalen-2-yloxy-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c22-20(21-10-19(11-21)24-13-15-7-8-23-12-15)14-25-18-6-5-16-3-1-2-4-17(16)9-18/h1-6,9,15,19H,7-8,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFZQWRGYWVZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-2-yloxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

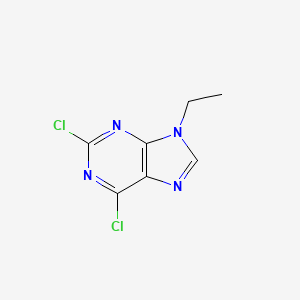
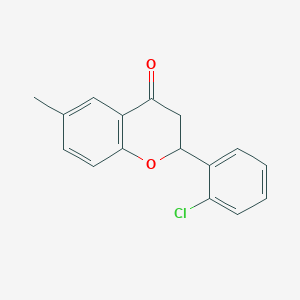
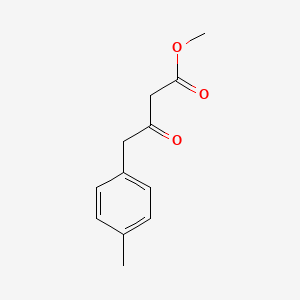
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2655698.png)
![N-[4-(butan-2-yl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2655699.png)

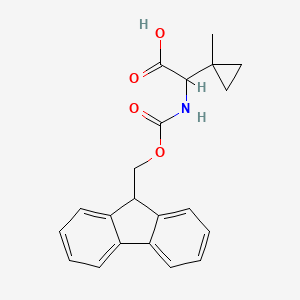
![methyl 5-((7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2655703.png)
![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2655704.png)
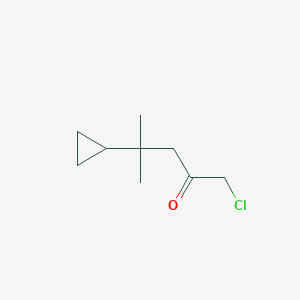
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2655709.png)
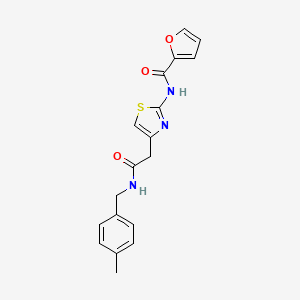
![4-[butyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2655713.png)
